3-Bromo-5-chlorothiophene-2-boronic acid
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Overview
Description
3-Bromo-5-chlorothiophene-2-boronic acid is a boronic acid derivative with the molecular formula C4H3BBrClO2S. It is a valuable compound in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of bromine, chlorine, and boronic acid functional groups attached to a thiophene ring, making it a versatile intermediate in various chemical transformations.
Mechanism of Action
Target of Action
The primary target of 3-Bromo-5-chlorothiophene-2-boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, the boronic acid group of the compound, which is formally nucleophilic, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide variety of organic compounds .
Pharmacokinetics
It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . These properties suggest that it may have good stability and bioavailability in the context of chemical reactions.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide variety of organic compounds, contributing to the diversity and complexity of organic chemistry .
Action Environment
The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound can perform effectively under a wide range of conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chlorothiophene-2-boronic acid typically involves the bromination and chlorination of thiophene, followed by the introduction of the boronic acid group. One common method includes the following steps:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Chlorination: The brominated thiophene is then chlorinated using chlorine gas or a chlorinating agent like sulfuryl chloride.
Boronic Acid Introduction: The resulting 3-bromo-5-chlorothiophene is treated with a boronating agent such as bis(pinacolato)diboron in the presence of a palladium catalyst to introduce the boronic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chlorothiophene-2-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Substituted Thiophenes: Formed through nucleophilic substitution.
Scientific Research Applications
3-Bromo-5-chlorothiophene-2-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals, including potential drug candidates.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in cancer research.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-chlorophenylboronic acid: Similar in structure but with a phenyl ring instead of a thiophene ring.
3-Chlorothiophene-2-boronic acid: Lacks the bromine atom, making it less reactive in certain coupling reactions.
3-Bromo-5-fluoropyridine-2-carboxylic acid: Contains a pyridine ring and a carboxylic acid group, offering different reactivity and applications.
Uniqueness
3-Bromo-5-chlorothiophene-2-boronic acid is unique due to the presence of both bromine and chlorine atoms on the thiophene ring, which enhances its reactivity and versatility in various chemical transformations. The combination of these functional groups with the boronic acid moiety makes it a valuable intermediate in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.
Properties
IUPAC Name |
(3-bromo-5-chlorothiophen-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BBrClO2S/c6-2-1-3(7)10-4(2)5(8)9/h1,8-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKKJBLRDPTYKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(S1)Cl)Br)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BBrClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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